molecular formula C26H34N2O2 B10884255 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10884255
M. Wt: 406.6 g/mol
InChI Key: RBQXQUQZPTXJAK-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy, methoxybenzyl, and cyclohexenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride, followed by the addition of cyclohex-3-en-1-ylmethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclohexyl-substituted piperazine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperazine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-methylpiperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohexylmethyl)piperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylmethyl)piperazine

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine is unique due to the presence of the cyclohex-3-en-1-ylmethyl group, which can introduce additional steric and electronic effects compared to its analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 358.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms

  • Serotonin Receptor Modulation : Piperazine derivatives often exhibit activity at serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
  • Dopamine Receptor Interaction : Potential dopaminergic activity may influence mood regulation and psychotropic effects.
  • Antioxidant Properties : Some studies suggest that the methoxy and benzyloxy substituents may enhance the compound's ability to scavenge free radicals.

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantSignificant reduction in depressive-like behavior in animal models
AntioxidantExhibited notable free radical scavenging activity
AntimicrobialModerate activity against certain bacterial strains
AntitumorInhibition of cancer cell proliferation in vitro

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Antidepressant Activity :
    A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects. The study suggested that this effect may be mediated through serotonin receptor pathways.
  • Antioxidant Activity :
    Research evaluating the antioxidant properties indicated that the compound effectively reduced oxidative stress markers in cell cultures. This suggests a protective role against cellular damage, which is crucial for preventing various diseases, including cancer.
  • Antimicrobial Effects :
    In vitro assays revealed that the compound exhibited moderate antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar piperazine derivatives have provided insights into how modifications influence biological activity. For instance, the presence of benzyloxy and methoxy groups has been correlated with enhanced receptor affinity and selectivity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BenzyloxyIncreased binding affinity at serotonin receptors
MethoxyImproved antioxidant capacity
CyclohexenylmethylEnhanced lipophilicity for CNS penetration

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H34N2O2/c1-29-25-13-12-24(18-26(25)30-21-23-10-6-3-7-11-23)20-28-16-14-27(15-17-28)19-22-8-4-2-5-9-22/h2-4,6-7,10-13,18,22H,5,8-9,14-17,19-21H2,1H3

InChI Key

RBQXQUQZPTXJAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CCC=CC3)OCC4=CC=CC=C4

Origin of Product

United States

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